3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the naphtho[2,1-b]thiophene family, which is characterized by a fused ring system combining naphthalene and thiophene units. The presence of a dione functional group at the 3,3-position adds to its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thiophene derivatives can be subjected to cyclization reactions using catalysts like Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism by which 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s dione group can participate in redox reactions, influencing cellular processes. Additionally, its planar structure allows for intercalation with DNA, potentially affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]thiophene: Shares a similar fused ring system but differs in the position of the thiophene ring.
Naphtho[2,3-c]thiophene-4,9-dione: Another dione derivative with different substitution patterns.
Uniqueness: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is unique due to its specific structural configuration and the presence of the dione group at the 3,3-position.
Eigenschaften
CAS-Nummer |
110973-64-3 |
---|---|
Molekularformel |
C12H8O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
benzo[e][1]benzothiole 3,3-dioxide |
InChI |
InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H |
InChI-Schlüssel |
DNYOHMDBPIPORA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.